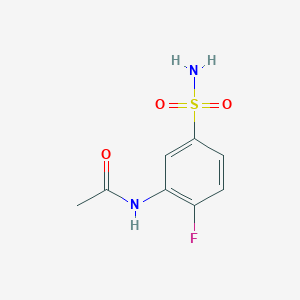
N-(2-fluoro-5-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H9FN2O3S It is known for its unique structural properties, which include a fluorine atom and a sulfonamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoro-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(2-fluoro-5-sulfamoylphenyl)acetic acid.
Reduction: Formation of N-(2-fluoro-5-aminophenyl)acetamide.
Substitution: Formation of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Applications De Recherche Scientifique
N-(2-fluoro-5-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
N-(2-fluoro-5-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-chloro-5-sulfamoylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromo-5-sulfamoylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-methyl-5-sulfamoylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C8H9FN2O3S |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
N-(2-fluoro-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O3S/c1-5(12)11-8-4-6(15(10,13)14)2-3-7(8)9/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
YGWHZNOWWDCFBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


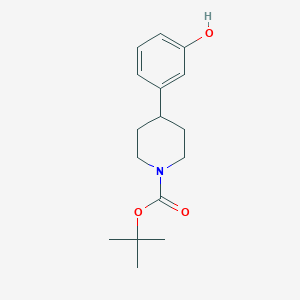
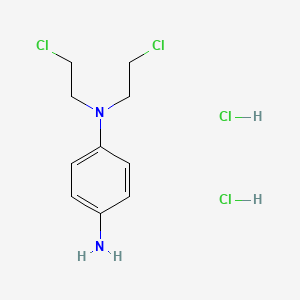
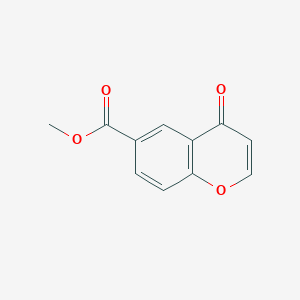
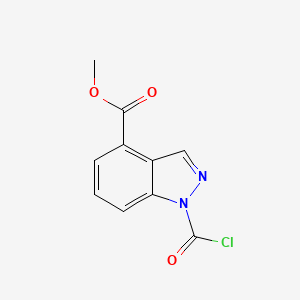
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

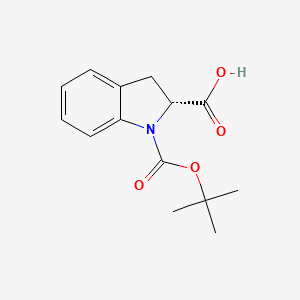
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
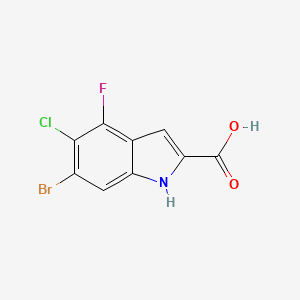
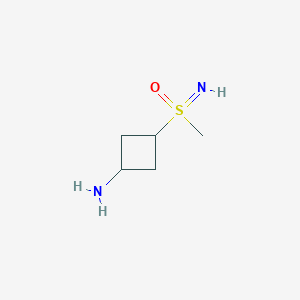
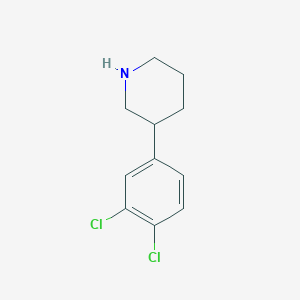

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
